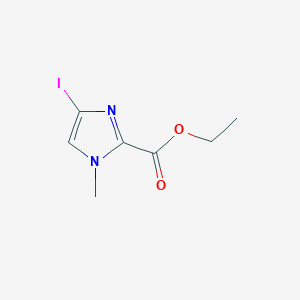
2,3-Difluoro-6-amino-phenylacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-6-amino-phenylacetaldehyde: is an organic compound with the molecular formula C8H7F2NO It is characterized by the presence of two fluorine atoms, an amino group, and an aldehyde group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-amino-phenylacetaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Starting with a difluorobenzene derivative, nitration is performed to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Formylation: The amino group is then protected, and the benzene ring is formylated using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 2,3-Difluoro-6-amino-phenylacetaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 2,3-Difluoro-6-amino-benzoic acid.
Reduction: 2,3-Difluoro-6-amino-phenylethanol.
Substitution: Various acylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : 2,3-Difluoro-6-amino-phenylacetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: : In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving aldehyde and amino groups.
Medicine: : Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its derivatives may exhibit biological activity useful in treating diseases.
Industry: : In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-6-amino-phenylacetaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparación Con Compuestos Similares
- 2,3-Difluoro-4-amino-phenylacetaldehyde
- 2,3-Difluoro-5-amino-phenylacetaldehyde
- 2,3-Difluoro-6-methyl-phenylacetaldehyde
Comparison: 2,3-Difluoro-6-amino-phenylacetaldehyde is unique due to the specific positioning of the amino group and the aldehyde group on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where others may not be as effective.
Propiedades
Fórmula molecular |
C8H7F2NO |
|---|---|
Peso molecular |
171.14 g/mol |
Nombre IUPAC |
2-(6-amino-2,3-difluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H7F2NO/c9-6-1-2-7(11)5(3-4-12)8(6)10/h1-2,4H,3,11H2 |
Clave InChI |
XQEUCQHPHYGLDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N)CC=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)




![Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)






